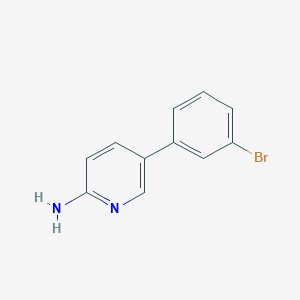
5-(3-Bromophenyl)pyridin-2-amine
Descripción general
Descripción
5-(3-Bromophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1369347-48-7 . It has a molecular weight of 249.11 .
Molecular Structure Analysis
In the crystal structure of a similar compound, molecules assemble via pairs of N-H⋯N hydrogen bonds into inversion dimers using only the syn H atom on the amine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.11 . The IUPAC name is 5-(3-bromophenyl)-2-pyridinamine .Aplicaciones Científicas De Investigación
Use in Crystallography
- Field : Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The target compound was synthesized according to a reported protocol. Single crystals of diffraction quality were obtained by slow evaporation of the acetone solvent after three days .
- Results : The crystal structure of the compound was determined. Some hydrogen atoms were placed in calculated positions; others that were seen in the difference Fourier map and refined freely .
Use in Anticancer Research
- Field : Oncology
- Application : The compound has been studied for its potential anticancer activity .
- Results : The average percent growth inhibition of the compound and imatinib at 10 µM was studied .
Use in Synthesis of N-(pyridin-2-yl)amides
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of N-(pyridin-2-yl)amides .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Use in Synthesis of 3-bromoimidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 3-bromoimidazo[1,2-a]pyridines .
- Method : 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Safety And Hazards
Propiedades
IUPAC Name |
5-(3-bromophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVJQWZYJECPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
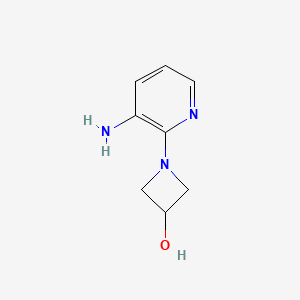

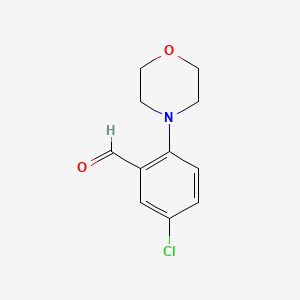
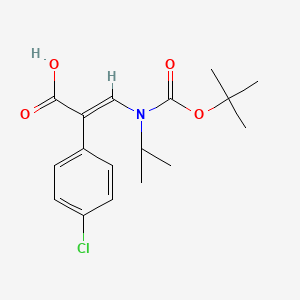
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)

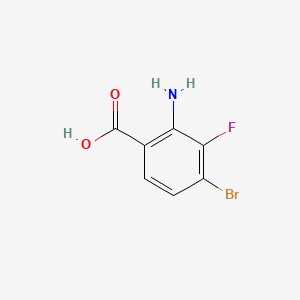
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)

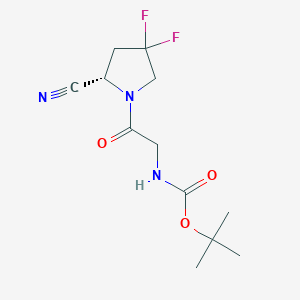
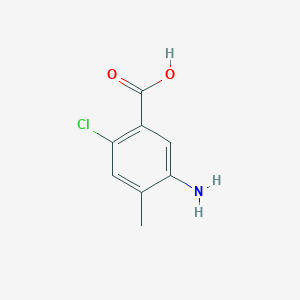
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)